molecular formula C11H19NO2 B068324 Tert-butyl 4-methylenepiperidine-1-carboxylate CAS No. 159635-49-1

Tert-butyl 4-methylenepiperidine-1-carboxylate

Cat. No.: B068324
CAS No.: 159635-49-1
M. Wt: 197.27 g/mol
InChI Key: PDTZMULNKGUIEJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-methylenepiperidine-1-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

  • 1-tert-Butoxycarbonyl-4-methylenepiperidine
  • 4-Methylenepiperidine-1-carboxylic Acid tert-Butyl Ester
  • N-(tert-Butoxycarbonyl)-4-piperidone

Uniqueness: Tert-butyl 4-methylenepiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity in various synthetic processes .

Properties

IUPAC Name

tert-butyl 4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTZMULNKGUIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373553
Record name tert-Butyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159635-49-1
Record name tert-Butyl 4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-Methylenepiperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

47.2 g of methyltoluphenylphosphonium bromide and 21.9 g of tert-butyl 4-oxo-1-piperidinecarboxylate were added to a mixture of 14.8 g tert-butoxy potassium and 300 ml tetrahydrofuran, and stirred for 40 min at room temperature. The reaction solution was evaporated, diethyl ether was added thereto, and then filtered through Celite. The filtrate was washed with water and brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was evaporated, and the resulting residue was subjected to silica gel column chromatography to give 20.8 g of tert-butyl 4-methylene-1-piperidinecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled suspension of methyl triphenyl phosphonium bromide (47.0 g, 132 mmol) in THF (330 mL) was added n-BuLi (85.0 mL, 136 mmol). 1-Boc-4-piperidone (25.0 g, 125 mmol) was added via cannula as a solution in THF. The resulting mixture was kept at 0° C. and allowed to warm to r.t. over 2 h. The reaction mixture was cooled to 0° C. and quenched with saturated NH4Cl. The resulting precipitate was filtered off and the layers were separated. The remaining aqueous layer was extracted with Et2O and the combined organic layers were dried (MgSO4) and concentrated. The crude residue was purified (FCC) to give 4-methylene-piperidine-1-carboxylic acid tert-butyl ester (22 g, 91%)
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
47 g
Type
catalyst
Reaction Step Three
Name
Quantity
330 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a heated apparatus flushed with protecting gas, methyltriphenylphosphonium bromide (53.82 g, 150 mmol) was suspended in diethyl ether (300 ml) and cooled to 0° C. Potassium tert-butylate (15.78 g, 140 mmol) was added in portions, and the suspension was stirred for 30 min. Boc-4-piperidone (20 g, 100 mmol), dissolved in diethyl ether (200 ml), was slowly added dropwise, and then the mixture was heated to room temperature and stirred for 15 h. The reaction mixture was cooled, and ammonium chloride solution (300 ml, 10%) was added. After phase separation, the aqueous phase was extracted with ether (3×200 ml), and the combined organic phases were dried (MgSO4) and concentrated under vacuum. The crude product was purified by column chromatography (silica gel) with ether/hexane (1:1). Yield: 18.57 g (93%)
Quantity
15.78 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
53.82 g
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of 986 mg of methyltriphenylphosphonium bromide in 20 ml of tetrahydrofuran, 1.87 ml of 1.63 M n-butyl lithium/hexane solution was added dropwise at 0° C., under cooling with ice. The temperature then was immediately raised to room temperature, and the system was stirred for 50 minutes. The reaction liquid was again cooled to 0° C., to which a solution of 500 mg of t-butyl 4-oxotetrahydropyridine-1(2H)-carboxylate in 5 ml of tetrahydrofuran was added dropwise, followed by an hour's stirring at the same temperature. The reaction liquid was diluted with ethyl acetate, washed successively with saturated aqueous ammonium chloride solution and saturated brine, and dried over anhydrous sodium sulfate. Distilling the solvent off under reduced pressure, the resulting residue was purified on silica gel column chromatography (eluent: hexane/ethyl acetate=5/1) to provide 192 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
986 mg
Type
catalyst
Reaction Step Two
Name
n-butyl lithium hexane
Quantity
1.87 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1.6 g (14 mmol) potassium tert-butylate were added while stirring at 0° C. (ice bath) to a suspension of 5.34 g (15 mmol) methyltriphenylphosphonium bromide in 50 ml diethylether. After stirring for 15 minutes a solution of 2.00 g (10 mmol) 1-boc-4-piperidone (from Merck KGaA) in 15 mmol diethylether was slowly added. The suspension was stirred for a further 30 min at 0° C. After adding 60 ml 10% aqueous NH4Cl solution, the organic phase was separated, dried over magnesium sulphate and the solvent removed under vacuum. After chromatography on silica gel (hexane:ethylacetate=5:1) 1.71 g (89%) 4-methylene-piperdine-1-carboxylic acid tert-butylester were obtained as a colorless liquid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
5.34 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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